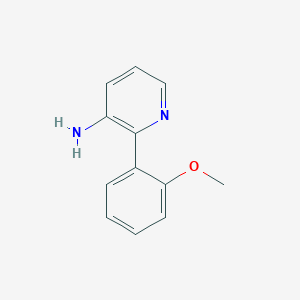

2-(2-Methoxyphenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVFWXHAXBAYGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297033 | |

| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886508-09-4 | |

| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyridine Amine Chemical Scaffolds

Pyridine (B92270) and its derivatives are fundamental building blocks in the creation of a wide array of pharmaceuticals, owing to their potent biological activities. researchgate.net The pyridine ring, a nitrogen-containing heterocycle, is a common feature in numerous noteworthy compounds found in nature, such as alkaloids and vitamins. rsc.org Its ability to act as a polar and ionizable aromatic molecule enhances the solubility and bioavailability of less soluble compounds, making it a highly desirable component in the pharmaceutical industry. researchgate.net The fusion of a pyridine nucleus is a key strategy in the quest for novel medications. researchgate.net

The versatility of pyridine and its derivatives as starting materials for structural modifications has significant implications for medicinal chemistry. researchgate.net Pyridine-based scaffolds are present in a substantial number of FDA-approved drugs, highlighting their clinical importance. rsc.orgnih.gov The adaptability of these structures allows for the development of a diverse range of therapeutic agents. dovepress.com Researchers are continually inspired by the potent therapeutic characteristics of pyridine compounds to discover and synthesize new molecules with biological utility. researchgate.net

Overview of Research Domains Pertaining to 2 2 Methoxyphenyl Pyridin 3 Amine and Its Analogs

The 2-(2-Methoxyphenyl)pyridin-3-amine scaffold and its analogs are being explored across various research domains, primarily within medicinal chemistry. The inherent properties of the pyridine-amine core make it a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net

Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities. For instance, various pyridine (B92270) derivatives have shown promise as anticancer agents by targeting mechanisms like tyrosine kinases and tubulin polymerization. nih.govresearchgate.net Specifically, compounds such as N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been synthesized and evaluated for their cytotoxic activity against several human tumor cell lines. nih.gov

Furthermore, analogs of this compound are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net The structural framework is also a key component in the development of novel antimicrobial agents, with some derivatives showing significant efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus. researchgate.netdovepress.com The anti-inflammatory and antiviral potential of pyridine-based compounds is another active area of investigation. researchgate.net

The synthesis of novel derivatives is a crucial aspect of this research. nih.govmdpi.com Scientists are exploring different synthetic routes to create libraries of related compounds for biological screening. nih.govmdpi.com These efforts aim to identify lead compounds with improved potency and selectivity for various therapeutic targets.

Rationale and Scope of the Comprehensive Research Outline

Direct Synthesis Approaches to the Core Scaffold

Direct methods for constructing the 2-aryl-pyridin-3-amine framework are highly sought after for their efficiency. These strategies often involve the simultaneous formation of multiple bonds and the pyridine (B92270) ring itself.

Multicomponent Reaction (MCR) Protocols for Pyridine-Amine Formation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a one-pot process. acsgcipr.orgbohrium.com This approach is prized for its high atom economy, convergence, and the ability to rapidly generate molecular diversity. bohrium.com Several MCRs have been adapted for the synthesis of functionalized pyridines. For instance, the Hantzsch pyridine synthesis and its variations can be employed, though they typically yield dihydropyridines that require a subsequent oxidation step to form the aromatic pyridine ring. acsgcipr.org Other notable MCRs for pyridine synthesis include the Guareschi–Thorpe and Bohlmann–Rahtz reactions, which directly afford the aromatic pyridine product. acsgcipr.org The development of novel MCRs continues to be an active area of research, with a focus on creating diverse pyridine derivatives under mild and efficient conditions. bohrium.comrsc.org

A general approach for the synthesis of 2-amino pyridine compounds involves the reaction of a 2,4-pentadiene nitrile compound with an amine compound in the presence of a base. google.com This method offers a route to various substituted 2-amino pyridines. google.com

Groebke–Blackburn–Bienaymé Reaction (GBBR) in Imidazopyridine Synthesis

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based multicomponent reaction for the synthesis of imidazo[1,2-a]pyridine-3-amines. mdpi.combeilstein-journals.org This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. organic-chemistry.org The GBBR is considered a greener alternative for the synthesis of imidazo[1,2-a]pyridines (IMPs), which are privileged scaffolds in medicinal chemistry. mdpi.com The reaction has been shown to be scalable for industrial applications, with optimized processes achieving high yields and purity while avoiding halogenated solvents. organic-chemistry.org The versatility of the GBBR allows for the introduction of various substituents, leading to the creation of diverse compound libraries. beilstein-journals.orgnih.gov

For example, a series of 2-julolidin-imidazo[1,2-a]pyridine bis-heterocycles were synthesized in good to excellent yields (61–98%) using a microwave-assisted GBBR. rsc.org Similarly, the synthesis of imidazo[1,2-a]pyridine-triphenylamines has been achieved using the GBBR, with optimization studies focusing on green reaction conditions. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-aminopyridine (B139424), 4-(diphenylamino)benzaldehyde, tert-butyl isocyanide | NH4Cl, ethanol (B145695), 60 °C | N-(tert-Butyl)-2-(4-(diphenylamino)phenyl)imidazo[1,2-a]pyridine-3-amine | 92 | mdpi.com |

| 2-aminopyridine, 4-(diphenylamino)benzaldehyde, cyclohexyl isocyanide | NH4Cl, ethanol, 60 °C | N-Cyclohexyl-2-(4-(diphenylamino)phenyl)imidazo[1,2-a]pyridin-3-amine | 90 | mdpi.com |

| 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | NH4Cl, microwave | Imidazo[1,2-a]pyridine (B132010) derivative | 89 | mdpi.com |

Suzuki Cross-Coupling Strategies for Aryl-Pyridin-3-amine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. This method is widely used for the synthesis of biaryl compounds, including 2-arylpyridines. nih.govcdnsciencepub.com The reaction is valued for its tolerance of a wide range of functional groups and generally good yields. nih.gov

In the context of this compound synthesis, a Suzuki coupling approach would typically involve the reaction of a 2-halopyridin-3-amine with 2-methoxyphenylboronic acid. A study by Ahmad et al. describes the synthesis of novel pyridine derivatives via the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov These reactions were carried out in a 1,4-dioxane (B91453) and water mixture using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov It is noted that the presence of a primary amine group can sometimes complicate Suzuki couplings, but conditions can be optimized to achieve the desired products without the need for protecting groups. acs.org

The development of new electrophilic partners for Suzuki coupling has expanded the scope of this reaction. For example, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has been successfully coupled with hetero(aryl) boronic acids and esters to generate 2-arylpyridines. cdnsciencepub.com

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to good | nih.govresearchgate.net |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | 2-Arylpyridines | 5-89 | cdnsciencepub.com |

| Halogenated aromatics with primary amine | Arylboronic acids/pyridylboronic acids | Standard Pd catalysts | Standard bases | Amino-substituted arylpyridines/bipyridines | Not specified | acs.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives.

For instance, the GBBR for the synthesis of 2-julolidin-imidazo[1,2-a]pyridines was effectively conducted under microwave irradiation, resulting in good to excellent yields. rsc.org Microwave assistance has also been employed in the one-pot, four-component synthesis of novel pyridine derivatives from p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) in ethanol. nih.govacs.org This method proved to be highly efficient, with reaction times as short as 2–7 minutes and yields ranging from 82% to 94%. nih.gov

Furthermore, microwave irradiation has been utilized for the synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) analogs, which are bioisosteric to known anticancer agents. nih.gov This approach highlights the utility of microwave chemistry in medicinal chemistry for the rapid generation of potential therapeutic agents. nih.gov Catalyst-free Michael addition of 2-aminopyridine to chalcones has also been achieved under microwave irradiation, offering a convenient and efficient route to 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives. researchgate.net

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer significant environmental benefits. Several synthetic methods for pyridine derivatives have been adapted to be performed without a solvent.

For example, a novel, solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed from pyridine N-oxides and dialkylcyanamides. rsc.org This C-H functionalization method provides good to high yields of the desired products. rsc.org Additionally, the Hantzsch-like multicomponent condensation reaction to produce functionalized pyridines has been successfully carried out under solvent-free conditions at 80 °C using Wells-Dawson heteropolyacids as a catalyst. conicet.gov.ar This procedure represents a clean alternative for the synthesis of highly functionalized pyridines with yields ranging from 60–99%. conicet.gov.ar

The use of water as a solvent is another green approach. While some reactions, like the GBBR for certain substrates, may show limited success in water, the development of water-tolerant catalytic systems is an ongoing area of research. mdpi.com The combination of microwave irradiation with solvent-free or environmentally benign solvent conditions further enhances the green credentials of a synthetic protocol. nih.gov

Preparation of Functionalized Derivatives and Precursors

The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationship (SAR) in various applications, particularly in drug discovery. diva-portal.org This section delves into strategies for introducing functional groups in a regioselective manner, diversifying the core scaffold through modular synthesis, and utilizing the compound as a building block for more intricate molecules.

Achieving regioselectivity in the functionalization of substituted pyridines is a significant synthetic challenge. For this compound, the pyridine ring presents multiple sites for potential modification (C4, C5, and C6 positions), as does the methoxyphenyl ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. chiralen.com This technique utilizes a directing metalating group (DMG) to guide the deprotonation of the ortho-position with a strong base, typically an organolithium reagent. chiralen.com In the case of this compound, the methoxy (B1213986) group on the phenyl ring or the amino group on the pyridine ring could potentially act as DMGs. The pyridine nitrogen itself can also direct metalation. nih.gov For instance, the lithiation of 2-substituted pyridines often occurs at the C3 position, but with a substituent already present at C3, functionalization at other positions would depend on the directing ability of the existing groups and the reaction conditions. nih.gov The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent addition to the C=N bond of the pyridine ring. nih.gov

Another emerging strategy is the transition metal-catalyzed C-H functionalization. mdpi.com Ruthenium-catalyzed C-H arylation has been successfully applied to the regioselective functionalization of researchgate.netnih.govacsgcipr.orgtriazolo[1,5-a]pyrimidines at the C7 position. rsc.org Such methods, if adapted to the 2-aryl-3-aminopyridine scaffold, could allow for the direct introduction of aryl or other groups at specific C-H bonds, avoiding the need for pre-functionalized substrates.

The following table outlines potential regioselective functionalization strategies for the this compound core.

| Functionalization Strategy | Potential Target Position(s) | Key Reagents/Catalysts | Notes |

| Directed ortho-Metalation (DoM) | C6 of pyridine, C3' or C1' of phenyl ring | Organolithium reagents (e.g., n-BuLi, LDA) | The regioselectivity would depend on the relative directing strength of the amino, methoxy, and pyridine nitrogen groups. chiralen.comnih.gov |

| C-H Activation/Arylation | C4, C5, C6 of pyridine | Transition metal catalysts (e.g., Pd, Ru) | Offers a direct method for functionalization without pre-installed leaving groups. mdpi.comrsc.org |

| Electrophilic Halogenation | Pyridine or phenyl ring | Halogenating agents (e.g., NBS, NCS) | The position of halogenation would be influenced by the electronic properties of the substituents. |

Modular synthesis allows for the rapid generation of a library of compounds by combining different building blocks in a systematic manner. acsgcipr.orgresearchgate.net This approach is highly valuable in drug discovery for exploring the chemical space around a promising scaffold. For this compound, a modular approach can be envisioned where the three main components—the pyridine core, the 2-methoxyphenyl group, and the 3-amino group—are varied.

One strategy involves the synthesis of a range of aryl-substituted 2-aminopyridines through cascade reactions. researchgate.net For example, the reaction of 1,1-enediamines with (E)-ethyl 2-oxo-4-phenylbut-3-enoates can yield 4-aryl-2-aminopyridines. researchgate.net By varying the substituents on both starting materials, a diverse library of analogs can be created. Multi-component reactions (MCRs) are another powerful tool for modular synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org The synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives via a one-pot MCR demonstrates the efficiency of this approach. researchgate.net

The concept of "scaffold hopping" can also be employed to create novel derivatives with significantly different core structures but similar biological activities. researchgate.netacsgcipr.orgmdpi.com This can be a strategy to improve properties or to generate new intellectual property.

The table below illustrates a conceptual modular synthesis approach for derivatives of this compound.

| Module | Potential Variations | Synthetic Approach |

| 2-Aryl Group | Substituted phenyl rings, other aromatic or heteroaromatic rings | Suzuki or other cross-coupling reactions with a 2-halo-3-aminopyridine precursor. |

| 3-Amino Group | Alkylated amines, acylated amines, sulfonamides | N-alkylation, N-acylation, or N-sulfonylation of the 3-amino group. |

| Pyridine Core | Substituents at C4, C5, C6 positions | Multi-component reactions or functionalization of a pre-formed pyridine ring. rsc.orgresearchgate.net |

The this compound scaffold can serve as a valuable intermediate for the synthesis of more complex, often polycyclic, molecular architectures. nih.gov The presence of multiple functional groups—the primary amine, the pyridine nitrogen, and the methoxy group—provides several handles for further chemical transformations.

One important application is in the synthesis of fused heterocyclic systems. The amino group at the C3 position and the pyridine nitrogen are suitably positioned to participate in annulation reactions to form a third ring. For instance, the reaction of aminopyridines with appropriate bifunctional reagents can lead to the formation of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. mdpi.com The synthesis of triphenylamine-imidazo[1,2-a]pyridine derivatives has been achieved through the Groebke–Blackburn–Bienaymé reaction, a multi-component reaction involving a 2-aminopyridine. mdpi.com Similarly, the synthesis of thieno[2,3-b]pyridines, another class of biologically active compounds, often starts from substituted 2-aminopyridine-3-carbonitriles.

Furthermore, the this compound has been cited as an intermediate in the synthesis of pyridine-2-aryl-3-sulfonamide compounds, as indicated in patent literature. nih.gov This suggests its utility as a building block for the preparation of compounds with potential pharmaceutical applications. The amino group can be readily converted to a sulfonylamino group, which can then be further functionalized.

The development of synthetic routes to fused pyridine systems is an active area of research. chiralen.commdpi.com Methodologies for the synthesis of pyridine-fused 2-pyridones via Povarov and A3 reactions have been reported, showcasing the versatility of aminopyridine precursors in constructing complex tricyclic heterocycles. chiralen.com

Amination and Arylation Reactions

The primary amino group of this compound is a key functional handle for introducing a variety of aryl and amino substituents through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established for a wide range of aryl amines.

Typically, the reaction involves the coupling of an aryl halide or triflate with the amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

| Catalyst System Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

This table presents typical components for Buchwald-Hartwig amination reactions and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

Similarly, palladium-catalyzed C-C bond-forming reactions, such as the Suzuki and Heck couplings, can be employed to arylate the pyridine or phenyl ring of derivatives of this compound. These reactions typically involve the coupling of an organoboron reagent (in the case of Suzuki coupling) or an alkene (in the case of Heck coupling) with a halogenated derivative of the parent compound.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic positioning of the amino group and the 2-methoxyphenyl substituent in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, including carbolines and other polycyclic aromatic compounds.

One of the most prominent cyclization strategies is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While this compound itself is not a β-arylethylamine, its derivatives can be tailored to undergo such cyclizations. For instance, derivatization of the amino group to introduce a suitable tethered aldehyde or ketone functionality could facilitate an intramolecular Pictet-Spengler type reaction, leading to the formation of novel fused systems. The reactivity of the electron-rich methoxy-substituted phenyl ring can influence the regioselectivity of the cyclization.

Another potential route to fused systems is the Graebe-Ullmann synthesis , which is used to prepare carbazoles from N-phenyl-2-aminobenzophenones. By analogy, derivatives of this compound, where the amino group is arylated, could potentially undergo intramolecular cyclization to form carboline-like structures upon treatment with strong acids or under thermal conditions.

Furthermore, the amino and the pyridine nitrogen atoms can participate in cyclization reactions with suitable bifunctional reagents. For example, reaction with α-haloketones could lead to the formation of imidazo[1,2-a]pyridine derivatives, a common scaffold in medicinal chemistry.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. The pyridine and phenyl rings of this compound possess several C-H bonds that can be targeted for functionalization using transition metal catalysis.

Palladium- and rhodium-catalyzed C-H activation are particularly relevant. The pyridine nitrogen can act as a directing group, guiding the metal catalyst to functionalize the ortho-C-H bond of the pyridine ring (C4-position) or the ortho-C-H bond of the 2-methoxyphenyl group. The amino group can also serve as a directing group, potentially directing functionalization to the C4 position of the pyridine ring.

The choice of catalyst, ligand, and oxidant is critical in controlling the regioselectivity of the C-H functionalization. For instance, rhodium(III) catalysts are known to be effective for the C-H activation of 2-phenylpyridines. Similarly, palladium catalysts, often in combination with specific ligands, can facilitate the arylation, alkenylation, or acylation of C-H bonds.

| Reaction Type | Catalyst | Directing Group | Potential Site of Functionalization |

| C-H Arylation | Pd(OAc)₂, [RhCpCl₂]₂ | Pyridine-N, Amino group | C4 of pyridine, ortho of phenyl ring |

| C-H Alkenylation | Pd(OAc)₂, [RhCpCl₂]₂ | Pyridine-N, Amino group | C4 of pyridine, ortho of phenyl ring |

| C-H Acetoxylation | Pd(OAc)₂ | Pyridine-N | C4 of pyridine, ortho of phenyl ring |

This table illustrates potential C-H functionalization reactions. The actual outcome would depend on the specific reaction conditions.

Mechanistic Investigations of Reaction Pathways

The mechanisms of the aforementioned reactions are complex and have been the subject of extensive research, primarily using related model systems.

In Buchwald-Hartwig amination , the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.

The Pictet-Spengler reaction proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl compound. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon, leading to the cyclized product. The rate and success of the reaction are highly dependent on the nucleophilicity of the aromatic ring.

Transition metal-catalyzed C-H functionalization mechanisms are often intricate and can vary depending on the metal and the specific transformation. For palladium-catalyzed reactions, a common pathway involves the coordination of a directing group to the metal center, followed by a concerted metalation-deprotonation (CMD) step to form a cyclometalated intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination affords the functionalized product. For rhodium-catalyzed reactions, the mechanism often involves a similar C-H activation step to form a rhodacycle intermediate.

Computational studies, such as Density Functional Theory (DFT) calculations, are frequently employed to elucidate the transition states and reaction intermediates, providing valuable insights into the reaction pathways and the factors controlling regioselectivity and reactivity.

Coordination Chemistry and Metal Complexation of 2 2 Methoxyphenyl Pyridin 3 Amine

Ligand Design Principles and Chelation Modes

The design of 2-(2-Methoxyphenyl)pyridin-3-amine as a ligand is predicated on the strategic placement of its donor atoms. The primary coordination is expected to occur through the pyridyl nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring with a metal ion. This bidentate N,N-coordination is a common feature for aminopyridine-type ligands.

The methoxy (B1213986) group on the appended phenyl ring introduces an additional potential donor site (an etheric oxygen). Depending on the metal ion's size, charge density, and coordination geometry preference, the ligand could potentially act as a tridentate N,N,O-donor. However, the formation of a seven-membered ring involving the methoxy oxygen might be less favorable than the robust five-membered N,N-chelate.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The reaction of aminopyridine-based ligands with transition metal salts like nickel(II) and cobalt(II) has been shown to yield a variety of coordination compounds. researchgate.net For instance, complexes can be synthesized by reacting the ligand with metal sulfates or pseudohalides (such as thiocyanate (B1210189) or azide) in solvents like ethanol (B145695) or water. researchgate.net The resulting products can be mononuclear, where a central metal ion is coordinated by one or more ligand molecules, or polynuclear, forming extended chains. researchgate.net

Characterization of these complexes relies on techniques such as single-crystal X-ray diffraction, which provides definitive structural information, including bond lengths and angles. For example, in isostructural Ni(II) and Co(II) complexes with 3-aminopyridine, the metal centers are octahedrally coordinated by nitrogen atoms from the bridging aminopyridine ligands and oxygen atoms from water molecules. researchgate.net

Table 1: Representative Crystallographic Data for Aminopyridine-based Metal Complexes Data is representative of typical findings for related aminopyridine complexes and serves as an illustrative example.

| Parameter | Example Complex 1: [Ni(3-ampy)(H₂O)₄]SO₄·H₂O researchgate.net | Example Complex 2: [Co(3-ampy)(H₂O)₄]SO₄·H₂O researchgate.net |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.5852(6) | 7.6067(4) |

| b (Å) | 9.1436(7) | 9.1417(6) |

| c (Å) | 9.6548(8) | 9.6709(6) |

| α (°) | 87.489(3) | 87.421(2) |

| β (°) | 72.502(3) | 72.484(2) |

| γ (°) | 70.399(3) | 70.472(2) |

| M-N bond length (Å) | 2.0979(17) | 2.1463(14) |

| M-O bond lengths (Å) | 2.0538(14) - 2.0838(13) | 2.0833(12) - 2.1100(13) |

Beyond the primary coordination bonds, metal complexes of this compound can engage in non-covalent interactions to form elaborate supramolecular architectures. The amino group (–NH₂) is a key functional group for forming hydrogen bonds. researchgate.net These hydrogen bonds can occur between the complex cations and counter-anions or solvent molecules, linking the individual complex units into extended networks. researchgate.net

Additionally, the aromatic pyridine (B92270) and phenyl rings are capable of participating in π-π stacking interactions. In related structures, these interactions, combined with hydrogen bonding, can create one-, two-, or three-dimensional supramolecular arrangements. nih.govresearchgate.net For instance, in a terpyridine derivative featuring a 2-methoxyphenyl substituent, pairwise C–H⋯N hydrogen bonds form dimers, which further interact through C–H⋯π and π–π stacking to create a two-dimensional network. nih.gov The interplay of these weak interactions is crucial in the crystal engineering of solid-state materials with specific topologies and potential functions.

Catalytic Applications of Derived Metal Complexes

The coordination of this compound to transition metals can generate catalytically active species for various organic reactions. The ligand framework serves to stabilize the metal center and modulate its reactivity.

Metal complexes derived from pyridine-based ligands are known to be effective catalysts in a range of organic transformations. For example, nickel(II) complexes bearing imino-pyridine ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones. researchgate.net In these reactions, a hydrogen donor, typically isopropanol, is used to reduce ketones to the corresponding alcohols. The catalytic activity is influenced by the structure of the ligand and the nature of the ketone substrate. researchgate.net Complexes of this compound could be investigated for similar applications. Iron-terpyridine complexes have also shown significant utility in promoting carbon-carbon bond formation in cross-coupling reactions and in the catalytic degradation of pollutants. nih.gov

Table 2: Representative Catalytic Activity of a Related Ni(II) Imino-Pyridine Complex in Transfer Hydrogenation of Acetophenone (B1666503) Data from a related system illustrating potential catalytic application. researchgate.net

| Catalyst | Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) | Turnover Number (TON) |

|---|---|---|---|---|---|

| [{Ni(L1)Cl₂}₂] (L1 = 2,6-diisopropyl-N-[(pyridin-2-yl)methylene]aniline) | 0.5 | KOtBu | 2 | 63 | 126 |

| [{Ni(L1)Cl₂}₂] | 0.5 | KOtBu | 6 | 63 | 126 |

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For transition metal-catalyzed hydrogen transfer reactions, a key mechanistic question is whether the reaction proceeds via an "inner-sphere" or "outer-sphere" pathway. rsc.org An inner-sphere mechanism involves the coordination of the substrate to the metal hydride, whereas an outer-sphere mechanism involves a direct, concerted transfer of hydrogen without prior coordination. rsc.org

In the case of nickel-catalyzed transfer hydrogenation, studies on related systems suggest a complex mechanism where the active species could be either a homogeneous Ni(II) complex or Ni(0) nanoparticles formed in situ. researchgate.net Poisoning experiments can help distinguish between these possibilities. Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to the non-deuterated version, can provide insight into the rate-determining step of the catalytic cycle. acs.org A significant primary KIE would suggest that C-H bond cleavage is involved in the slowest step of the reaction. acs.org Computational studies can also be employed to model the transition states and intermediates, elucidating the structural and energetic details of the catalytic pathway. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

For 2-(2-Methoxyphenyl)pyridin-3-amine, ¹H NMR would be used to identify all non-exchangeable protons and their relationships. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, the methoxy (B1213986) group's protons, and the amine protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the unambiguous assignment of each proton. For instance, the protons of the methoxy group would likely appear as a sharp singlet, while the aromatic protons would exhibit complex splitting patterns due to spin-spin coupling with their neighbors.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms in the molecule. The spectrum would display separate signals for each carbon, including the two carbons bearing no protons (quaternary carbons) at the junction of the rings and the carbon attached to the methoxy group. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, aiding in the assignment of carbons within the aromatic systems and those bonded to heteroatoms like nitrogen and oxygen.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs.)

| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Amine Protons (-NH₂) | ¹H NMR | 3.5 - 5.0 | Broad Singlet |

| Methoxy Protons (-OCH₃) | ¹H NMR | 3.8 - 4.0 | Singlet |

| Aromatic Protons (Phenyl & Pyridyl) | ¹H NMR | 6.5 - 8.5 | Multiplets, Doublets, Triplets |

| Aromatic & Pyridyl Carbons | ¹³C NMR | 110 - 160 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, with a molecular formula of C₁₂H₁₂N₂O, the expected exact mass can be calculated. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule [M+H]⁺. If the experimentally measured mass matches the calculated mass to within a very small tolerance (typically < 5 ppm), it provides unequivocal validation of the molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound and differentiating it from potential isomers or impurities.

Table 2: Molecular Formula and Expected HRMS Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Monoisotopic Mass | 200.09496 Da |

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction study of this compound would provide an exact model of its molecular geometry. Key findings would include the dihedral angle between the pyridine and phenyl rings, which is crucial for understanding the molecule's conformation. Furthermore, the analysis would reveal the supramolecular structure, detailing intermolecular interactions such as hydrogen bonds involving the amine group (N-H···N or N-H···O) and π-π stacking between the aromatic rings. These non-covalent interactions govern how the molecules pack in the solid state, influencing physical properties like melting point and solubility.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.

The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-N stretching of the aromatic amine and the C-O stretching of the methoxy group would produce strong bands in the fingerprint region (1000-1350 cm⁻¹). The N-H bending vibration is also expected around 1600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems, whose symmetric vibrations are often more intense in Raman than in IR spectra.

Table 3: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium - Weak |

| Aliphatic C-H Stretch (in -OCH₃) | IR/Raman | 2850 - 3000 | Medium |

| C=C and C=N Ring Stretching | IR/Raman | 1400 - 1600 | Medium - Strong |

| N-H Bend | IR | 1580 - 1650 | Variable |

| C-O Stretch (aryl ether) | IR | 1200 - 1275 | Strong |

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions and Luminescence Properties

Electronic absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Molecules with conjugated π-systems, such as the biaryl structure of this compound, typically exhibit strong absorption bands in the UV region. The spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic rings and potentially n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. If this compound is luminescent, this technique would be used to measure its emission spectrum, quantum yield, and excited-state lifetime. These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. The emission properties are highly dependent on the molecular structure and its rigidity, as well as the surrounding environment.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a compound, i.e., its ability to be oxidized or reduced. A CV experiment measures the current that develops in an electrochemical cell as the voltage is swept back and forth.

For this compound, cyclic voltammetry could reveal the potentials at which the molecule undergoes oxidation and reduction. The primary amine and the electron-rich aromatic system make the compound susceptible to oxidation. The CV would help determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule. This information is vital for designing molecules for applications in organic electronics, where the alignment of energy levels is crucial for device performance. The reversibility of the redox processes can also be assessed, indicating the stability of the resulting radical ions.

Computational and Theoretical Investigations of 2 2 Methoxyphenyl Pyridin 3 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry of compounds by finding the lowest energy conformation. For 2-(2-Methoxyphenyl)pyridin-3-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are used to optimize the molecular structure. mdpi.comekb.egresearchgate.net

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum electronic energy. This theoretical ground-state geometry provides crucial insights into the molecule's stability and steric features. Key structural parameters for this compound include the dihedral angle between the pyridine (B92270) and methoxyphenyl rings, which dictates the degree of conjugation and steric hindrance between the two aromatic systems. The orientation of the methoxy (B1213986) and amine substituents relative to their respective rings is also a critical outcome of the geometry optimization. These optimized parameters are foundational for all other subsequent computational analyses.

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical data typical for a DFT/B3LYP/6-311G(d,p) level of theory calculation for this class of molecule.

| Parameter | Value |

|---|---|

| C(pyridine)-C(phenyl) Bond Length | 1.485 Å |

| C(pyridine)-N(amine) Bond Length | 1.380 Å |

| Pyridine-Phenyl Dihedral Angle | 48.5° |

| C-O-C(methoxy) Bond Angle | 117.2° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. pku.edu.cnyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the nucleophilicity of a molecule, while the LUMO, acting as an electron acceptor, is related to its electrophilicity. pku.edu.cnyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxibiology.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, while the LUMO would be distributed over the π-conjugated system. From the energies of these frontier orbitals, various global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors This table presents hypothetical data derived from FMO analysis for this class of molecule.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -5.85 |

| Energy of LUMO | ELUMO | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | 4.60 |

| Ionization Potential (I) | I = -EHOMO | 5.85 |

| Electron Affinity (A) | A = -ELUMO | 1.25 |

| Electronegativity (χ) | χ = (I+A)/2 | 3.55 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.30 |

| Chemical Softness (S) | S = 1/2η | 0.217 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different electrostatic potential values. wolfram.comresearchgate.net

For this compound, the MEP surface would reveal distinct regions of charge concentration.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their lone pairs of electrons. researchgate.net

Positive Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. The hydrogen atoms of the amine group (N-H) are expected to be the most positive regions, making them potential hydrogen bond donors.

Neutral Regions (Green): These areas, typically found over the carbon backbone of the aromatic rings, represent regions of near-neutral electrostatic potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis and guiding the understanding of its intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Property Calculations

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method allows for the investigation of intramolecular charge transfer (ICT), hyperconjugative interactions, and hybridization. mdpi.commaterialsciencejournal.org In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings. The strength of these interactions is measured by the second-order perturbation energy, E(2), where a higher value indicates a more significant interaction and greater molecular stability. scirp.org

Non-Linear Optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. aip.org Molecules with significant intramolecular charge transfer, often described as donor-π-acceptor systems, tend to exhibit large NLO responses. aip.orgnih.gov The presence of the electron-donating amine group and the methoxy group attached to the π-conjugated bi-aryl system in this compound suggests potential for NLO activity. Computational chemistry can predict NLO properties by calculating the first-order hyperpolarizability (β), a key indicator of second-order NLO response. researchgate.net

Table 3: Predicted NBO and NLO Properties This table presents hypothetical data typical for NBO and NLO calculations for this class of molecule.

| Parameter Type | Parameter | Value |

|---|---|---|

| NBO | Major Donor-Acceptor Interaction | LP(Namine) → π*(C-Cpyridine) |

| NBO | Stabilization Energy E(2) | 45.5 kcal/mol |

| NLO | Dipole Moment (μ) | 3.50 Debye |

| NLO | First Hyperpolarizability (β) | 15.0 x 10-30 esu |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. patonlab.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, providing a quantitative understanding of reaction kinetics and feasibility. acs.org

For this compound, a variety of reactions could be studied, such as electrophilic aromatic substitution on either ring or Smiles rearrangements common to pyridine systems. For instance, a hypothetical electrophilic bromination reaction could be modeled. DFT calculations would be used to locate the transition state structures for the attack of an electrophile (e.g., Br+) at different positions on the aromatic rings. By comparing the activation energies (Ea) for these different pathways, the most likely site of reaction can be predicted. The calculations would likely show that the positions ortho and para to the strongly activating amino group on the pyridine ring are the most favorable sites for electrophilic attack.

Table 4: Hypothetical Activation Energies for Electrophilic Bromination This table presents hypothetical activation energies (Ea) for different reaction pathways.

| Reaction Pathway | Predicted Activation Energy (Ea) (kcal/mol) |

|---|---|

| Attack at C4 of Pyridine Ring | 15.2 |

| Attack at C6 of Pyridine Ring | 17.8 |

| Attack at C4 of Phenyl Ring | 22.5 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

For this compound, the primary intermolecular interactions would likely include:

N-H···N hydrogen bonds: The amino group acting as a hydrogen bond donor and the pyridine nitrogen of a neighboring molecule acting as an acceptor.

H···H contacts: These are generally the most abundant contacts and represent van der Waals forces. iucr.org

C-H···π interactions: Hydrogen atoms from one molecule interacting with the electron cloud of an aromatic ring of another.

π–π stacking: Interactions between the aromatic pyridine and phenyl rings of adjacent molecules.

Reduced Density Gradient (RDG) analysis is another method that complements Hirshfeld analysis by identifying and visualizing non-covalent interactions in real space based on electron density and its gradient. nih.govscirp.orgresearchgate.net RDG plots show large, low-density surfaces indicating weak interactions like van der Waals forces (green), while smaller discs or points indicate stronger interactions like hydrogen bonds (blue). researchgate.net

Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents hypothetical data summarizing the relative contributions of different interactions to the crystal packing.

| Interaction Type (Contact) | Percentage Contribution (%) |

|---|---|

| H···H | 45.0% |

| C···H / H···C | 28.5% |

| N···H / H···N | 12.5% |

| O···H / H···O | 9.0% |

| C···C | 3.5% |

| Other | 1.5% |

Applications in Functional Materials and Chemical Sensing

Development of Chemosensors and Fluorescent Probes

Fluorescent chemosensors are powerful tools for detecting and quantifying trace amounts of analytes with high sensitivity and selectivity. Derivatives of 2-(2-Methoxyphenyl)pyridin-3-amine are being explored for their potential in this area, leveraging mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).

The pyridine (B92270) and amine functionalities within the this compound scaffold provide excellent coordination sites for a variety of metal ions. This has led to the development of fluorescent probes for the detection of environmentally and biologically significant metal ions. For instance, pyridine-based fluorescent probes have demonstrated high selectivity and sensitivity for detecting toxic heavy metal ions such as mercury (Hg²⁺). The coordination of Hg²⁺ to the pyridine nitrogen can induce significant changes in the photophysical properties of the molecule, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). researchgate.netnih.gov

Research has shown that rhodamine-based probes incorporating pyridine moieties can detect trivalent metal ions like aluminum (Al³⁺), chromium (Cr³⁺), and iron (Fe³⁺) with high sensitivity. researchgate.net The interaction with these metal ions can trigger a structural change in the probe, such as the opening of a non-fluorescent spirolactam ring to a highly fluorescent open-ring form, resulting in a dramatic increase in fluorescence intensity. researchgate.net While direct studies on this compound are limited, its structural similarity to these successful pyridine-based sensors suggests its potential as a core for developing new metal ion probes.

Table 1: Examples of Pyridine-Based Fluorescent Probes for Metal Ion Detection

| Probe Type | Target Ion(s) | Detection Mechanism | Reference |

| Pyridine Derivative | Hg²⁺ | Fluorescence quenching/enhancement | researchgate.netnih.gov |

| Rhodamine-Azo Derivative | Al³⁺, Cr³⁺, Fe³⁺ | Spirolactam ring-opening | researchgate.net |

The detection of small organic molecules is crucial for environmental monitoring and diagnostics. Fluorescent probes offer a sensitive method for this purpose. The general strategy for detecting analytes like formaldehyde (B43269) involves a reaction-based approach where the analyte triggers a chemical transformation in the probe, leading to a change in its fluorescence. nih.govnih.govrsc.org Common reaction mechanisms include the 2-aza-Cope rearrangement and the formation of imines or aminals. nih.gov

While specific research on this compound for formaldehyde detection is not yet prevalent, its primary amine group presents a reactive site that could potentially be exploited for this application. The amine could react with formaldehyde to form a new species with altered electronic properties, thereby modulating the fluorescence of the molecule. This remains a promising avenue for future research.

The pyridine nitrogen in this compound and its derivatives can be protonated under acidic conditions, leading to changes in the electronic structure and, consequently, the photophysical properties of the molecule. This pH-dependent behavior is the basis for developing fluorescent pH sensors. nih.gov Polymers containing pyridine units have been shown to exhibit pH-responsive fluorescence, with changes in emission intensity and wavelength upon protonation and deprotonation. nih.gov

Ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, offers a more robust detection method as it can be independent of probe concentration and instrumental factors. nih.govresearchgate.net The development of ratiometric pH sensors based on the this compound scaffold could be achieved by designing molecules where protonation induces a significant shift in the emission spectrum, allowing for precise pH measurements.

Optoelectronic Materials and Devices

The π-conjugated system of this compound makes it a valuable component for the creation of materials with interesting optical and electronic properties, suitable for applications in devices like organic light-emitting diodes (OLEDs) and solar cells.

Luminescent materials, or phosphors, are substances that emit light upon excitation by an external energy source. nih.gov Organic luminescent materials are of great interest for applications in displays and lighting. Pyridine derivatives are widely used in the design of such materials due to their electron-deficient nature, which can be tuned to achieve desired emission colors and efficiencies. researchgate.net

The synthesis of novel luminescent materials often involves creating donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures to facilitate intramolecular charge transfer, which is a key process for fluorescence. The this compound can act as a versatile building block in such systems. For example, novel pyridine-based fluorescent compounds have been synthesized that exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the material is more emissive in the aggregated state than in solution. nih.gov

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. The structure of this compound contains key functional groups that can participate in hydrogen bonding, a fundamental interaction in the formation of supramolecular assemblies.

Detailed research into a family of N,N′-bis(2-pyridyl)aryldiamines has demonstrated that the 2-arylaminopyridine system can adopt different conformations (Z or E) due to a low energy barrier for rotation around the C–N bond. rsc.org This conformational flexibility influences the types of intermolecular hydrogen-bonding motifs that can form. For instance, the E,E conformers tend to form polymeric tapes through dimeric R22(8) motifs, while the Z,Z conformers assemble via N–H⋯N hydrogen bonds, leading to more complex one-, two-, or three-dimensional supramolecular structures. rsc.org

Although direct studies on the supramolecular structures formed exclusively by this compound are not extensively documented, its inherent ability to act as both a hydrogen bond donor (from the amino group) and acceptor (at the pyridine nitrogen) suggests its potential for forming well-ordered, self-assembled structures. The principles of supramolecular self-assembly observed in other amino-substituted heterocycles, such as amino acids which form layered β-sheet-like structures through head-to-tail hydrogen bonding, further support the potential for this compound to be integrated into predictable and functional supramolecular architectures. nih.gov

Intermediates in the Synthesis of Advanced Organic Scaffolds with Potential Biological Relevance

The pyridine and aminopyridine moieties are prevalent in a wide array of biologically active compounds and serve as crucial intermediates in the synthesis of complex heterocyclic systems. This compound, with its reactive amino group and substituted pyridine ring, is a valuable precursor for creating advanced organic scaffolds with potential applications in medicinal chemistry.

For example, substituted pyridines are key starting materials for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including anticancer properties. nih.gov The US Food and Drug Administration has approved palbociclib, a pyrido[2,3-d]pyrimidine (B1209978) derivative, for the treatment of breast cancer. nih.gov The synthesis of such fused heterocyclic systems often involves the reaction of a substituted aminopyridine with various reagents to build the adjacent pyrimidine (B1678525) ring.

Furthermore, aminopyridine derivatives are instrumental in the synthesis of thieno[2,3-b]pyridines, which are another class of heterocyclic compounds with significant therapeutic potential, including the inhibition of platelet aggregation. proquest.com The synthesis of these compounds can be achieved through multi-component reactions or by the cyclization of appropriately substituted pyridine precursors. proquest.commdpi.com The presence of the 2-methoxyphenyl group in this compound can also influence the biological activity of the resulting scaffolds, potentially enhancing their interaction with biological targets.

The versatility of aminopyridine intermediates is also demonstrated in their use for the synthesis of various other heterocyclic compounds, such as pyrimidines, triazoles, and benzimidazoles, through reactions like cyclocondensation and tandem reactions. nih.govresearchgate.netthieme-connect.de These scaffolds form the core of many molecules with a broad spectrum of biological activities, highlighting the importance of intermediates like this compound in drug discovery and development.

Corrosion Inhibition Studies

The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings, in organic molecules often imparts corrosion-inhibiting properties. These features allow the molecules to adsorb onto a metal surface, forming a protective layer that inhibits the corrosion process. While specific corrosion inhibition studies on this compound are not widely reported, research on related 2-aminopyridine (B139424) derivatives provides strong evidence for its potential as a corrosion inhibitor.

Studies on 2-aminopyridine and its derivatives have shown them to be effective corrosion inhibitors for metals like mild steel and carbon steel in acidic environments. carta-evidence.orgresearchgate.netias.ac.inuj.ac.zaresearchgate.net The inhibition mechanism is attributed to the adsorption of the inhibitor molecules onto the metal surface, which follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. carta-evidence.orgias.ac.inuj.ac.zaresearchgate.net The efficiency of these inhibitors is dependent on factors such as their concentration, the temperature, and the nature of the acidic medium.

The structural components of this compound, including the pyridine nitrogen, the exocyclic amino group, and the oxygen atom of the methoxy (B1213986) group, can all act as active centers for adsorption onto a metal surface. The presence of the aromatic rings also contributes to the stability of the adsorbed layer.

Below is a table summarizing the corrosion inhibition efficiencies of some 2-aminopyridine derivatives, which can serve as a reference for the potential efficacy of this compound.

| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(butylamino)-4-phenylnicotinonitrile (BAPN) | Carbon Steel | 0.5 M H₂SO₄ | 5 x 10⁻⁴ M | 20 | 97.45 | carta-evidence.orgias.ac.in |

| 2-(propylamino)-4-phenylnicotinonitrile (PAPN) | Carbon Steel | 0.5 M H₂SO₄ | 5 x 10⁻⁴ M | 20 | >97 | ias.ac.inresearchgate.net |

| 2-(methylamino)-4-phenylnicotinonitrile (MAPN) | Carbon Steel | 0.5 M H₂SO₄ | 5 x 10⁻⁴ M | 20 | >97 | ias.ac.inresearchgate.net |

| 2-aminopyridine (2-AP) | Mild Steel | HCl | Not specified | Not specified | Very good activity | researchgate.netuj.ac.za |

| 2-aminopyridine (2-AP) | Mild Steel | H₂SO₄ | Not specified | Not specified | Very good activity | researchgate.netuj.ac.za |

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral Derivatives

The development of chiral molecules is a paramount objective in medicinal chemistry and materials science, as the three-dimensional arrangement of atoms can profoundly influence biological activity and material properties. While the parent compound, 2-(2-methoxyphenyl)pyridin-3-amine, is achiral, its derivatives can possess chirality, opening up new avenues for exploration. The future of synthesizing these chiral derivatives lies in the advancement of asymmetric catalysis.

Current research in asymmetric synthesis heavily relies on the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts. For the synthesis of chiral aminopyridine derivatives, several promising strategies are emerging. The use of chiral pyridine-derived ligands in transition-metal catalysis has shown significant promise. rsc.org These ligands can coordinate with metals like iridium, copper, and palladium to create a chiral environment that directs the stereochemical outcome of a reaction. rsc.orgnih.gov For instance, chiral 2,2′-bipyridine ligands have been successfully employed in highly enantioselective nickel-catalyzed reactions. rsc.org This approach could be adapted to synthesize chiral derivatives of this compound by introducing a prochiral center that can be selectively transformed.

Another burgeoning area is the use of chiral Brønsted acids or bases as organocatalysts. nih.gov These small organic molecules can activate substrates through hydrogen bonding, leading to highly enantioselective transformations under mild conditions. nih.gov The amino group in this compound could potentially be a handle for such catalytic transformations. Furthermore, enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral amines and their derivatives. chiralen.com

The table below summarizes potential asymmetric synthesis strategies for chiral derivatives of this compound.

| Synthesis Strategy | Catalyst/Reagent Type | Potential Application to Target Compound | Key Advantages |

| Transition Metal Catalysis | Chiral pyridine-derived ligands with metals (e.g., Ir, Cu, Pd) | Enantioselective C-H functionalization or cross-coupling reactions. | High efficiency, broad scope, and high enantioselectivity. rsc.orgnih.gov |

| Organocatalysis | Chiral Brønsted acids or bases | Asymmetric derivatization of the amino or pyridine (B92270) moiety. | Metal-free, mild reaction conditions, and good stereocontrol. nih.gov |

| Biocatalysis | Enzymes (e.g., transaminases, lipases) | Enantioselective synthesis or resolution of chiral derivatives. | High selectivity, environmentally friendly, and mild conditions. chiralen.com |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and steric properties of this compound, arising from the interplay of its three distinct structural motifs, suggest a rich and largely unexplored reactive landscape. Future research will likely focus on uncovering novel transformations that go beyond the known reactivity of simple aminopyridines.

The presence of both a nucleophilic amino group and a pyridine nitrogen atom makes the molecule an interesting substrate for a variety of reactions. While the general reactivity of aminopyridines, such as their use in cyclization and multicomponent reactions to form complex heterocyclic systems, is established, the specific influence of the 2-methoxyphenyl substituent is a key area for future study. nih.govnih.gov This group can exert both steric and electronic effects, potentially leading to unprecedented regioselectivity or reactivity.

One promising avenue is the exploration of C-H activation and functionalization reactions. The pyridine and phenyl rings offer multiple sites for direct functionalization, which could lead to the efficient synthesis of a diverse library of derivatives. The development of new catalytic systems that can selectively target a specific C-H bond in the presence of the others will be a significant challenge and a major breakthrough.

Furthermore, the aminopyridine scaffold is known to participate in the synthesis of various fused heterocyclic systems. nih.gov Investigating novel cyclization strategies starting from this compound could lead to the discovery of new classes of compounds with interesting photophysical or biological properties. The reaction of aminopyridines with various electrophiles can lead to a wide array of functionalized products. rsc.org

The following table outlines potential areas for exploring the novel reactivity of this compound.

| Reaction Type | Potential Outcome | Research Focus |

| C-H Activation | Direct functionalization of the pyridine or phenyl ring. | Development of selective catalysts for regiocontrolled reactions. |

| Novel Cyclizations | Synthesis of new fused heterocyclic systems. | Exploration of new reaction partners and conditions to control the cyclization pathway. |

| Multicomponent Reactions | One-pot synthesis of complex molecules. | Designing new multicomponent reactions that leverage the unique reactivity of the starting material. nih.gov |

| Photoredox Catalysis | Access to radical-mediated transformations. | Investigating the behavior of the compound under photocatalytic conditions to unlock new reaction pathways. |

Rational Design of Multi-Stimuli Responsive Materials

"Smart" materials that can respond to external stimuli such as light, heat, pH, or the presence of specific chemicals are at the forefront of materials science. The pyridine and aminopyridine moieties are excellent building blocks for such materials due to their ability to participate in hydrogen bonding, metal coordination, and acid-base chemistry. rsc.orgworldscientific.comnih.gov

Future research could focus on incorporating this compound or its derivatives into polymeric structures to create multi-stimuli responsive materials. For example, polymers containing 2,6-diaminopyridine (B39239) units have been shown to exhibit upper critical solution temperature (UCST) behavior, meaning they become soluble in a solvent upon heating. worldscientific.comrsc.org The aminopyridine unit in the target compound could be exploited to design thermoresponsive polymers with tunable properties.

The pyridine nitrogen can act as a proton acceptor, making materials containing this moiety pH-responsive. rsc.org This could be utilized in the design of drug delivery systems that release their payload in the acidic environment of tumor tissues or specific cellular compartments. nih.gov

Furthermore, the aromatic nature of the compound suggests potential for its use in photochromic or electrochromic materials. nih.govresearchgate.net By incorporating it into larger conjugated systems, it might be possible to create materials that change color in response to light or an applied voltage. The methoxy (B1213986) group can also play a role in modulating the electronic properties and influencing the material's response.

The table below highlights potential applications of this compound in the design of smart materials.

| Stimulus | Potential Application | Design Strategy |

| Temperature | Thermoresponsive polymers for controlled release or sensing. | Incorporation into polymers to induce UCST or LCST behavior. worldscientific.comosti.gov |

| pH | pH-sensitive hydrogels or nanoparticles for drug delivery. | Utilizing the basicity of the pyridine nitrogen for pH-triggered swelling or disassembly. rsc.org |

| Light | Photo-switchable materials for optical data storage or smart windows. | Designing derivatives that can undergo reversible photoisomerization or other photochemical reactions. nih.gov |

| Chemicals | Chemosensors for the detection of specific ions or molecules. | Exploiting the coordinating ability of the pyridine and amino groups to bind to target analytes. nih.gov |

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

The convergence of experimental and computational chemistry has become a powerful paradigm for accelerating the discovery and development of new functional molecules and materials. nih.govmit.edu For a molecule like this compound, this synergistic approach holds immense potential for predictive design.

Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govworldscientific.com These calculations can be used to predict the most likely sites for chemical reactions, the stability of different conformations, and the nature of non-covalent interactions. This information can guide experimental efforts, saving time and resources by focusing on the most promising synthetic routes and molecular designs.

For instance, computational modeling can be used to screen virtual libraries of chiral catalysts for the asymmetric synthesis of derivatives of this compound, identifying the most promising candidates for experimental validation. nih.gov Similarly, the design of multi-stimuli responsive materials can be greatly aided by computational predictions of how the incorporation of this molecule into a polymer will affect its properties. researchgate.net

Molecular docking and dynamics simulations can be employed to predict the binding affinity and mode of interaction of derivatives with biological targets, guiding the design of new therapeutic agents. nih.govworldscientific.com This predictive power is crucial for the rational design of molecules with specific biological activities. nih.gov

The following table illustrates the synergistic interplay between experimental and computational approaches in the study of this compound.

| Research Area | Experimental Approach | Computational Approach | Synergy |

| Asymmetric Synthesis | Synthesis and testing of chiral catalysts. | Screening of virtual catalyst libraries and modeling of transition states. | Rational design of more efficient and selective catalysts. nih.gov |

| Novel Reactivity | Exploration of new reaction conditions and analysis of products. | Calculation of reaction pathways and activation energies to predict feasibility and selectivity. | Understanding reaction mechanisms and discovering unprecedented transformations. |

| Smart Materials | Synthesis and characterization of new materials. | Simulation of material properties and response to stimuli. | Predictive design of materials with tailored functionalities. researchgate.net |

| Medicinal Chemistry | Synthesis of derivatives and biological testing. | Molecular docking and dynamics simulations to predict binding to target proteins. | Rational design of potent and selective drug candidates. nih.govworldscientific.com |

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with Tukey’s post-hoc test to compare treatment groups (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|